Silvestrol

Overview

Description

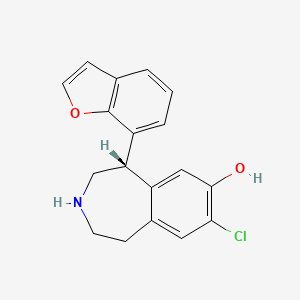

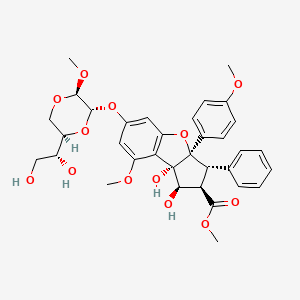

Silvestrol is a natural product from the flavagline family, with a cyclopenta [b] benzofuran core structure and an unusual dioxane ether side chain . It is found in the bark of trees from the genus Aglaia, especially Aglaia silvestris and Aglaia foveolata . It acts as a potent and selective inhibitor of the RNA helicase enzyme eIF4A .

Synthesis Analysis

Silvestrol has been prepared in multigram quantities through total synthesis, using previously reported methodology . The synthesis process is complex and requires advanced techniques and expertise .Molecular Structure Analysis

Silvestrol has a unique molecular structure that includes a cyclopenta [b] benzofuran core structure and an unusual dioxane ether side chain . Its molecular formula is C34H38O13 .Physical And Chemical Properties Analysis

Silvestrol has a density of 1.5±0.1 g/cm3, a boiling point of 800.8±65.0 °C at 760 mmHg, and a flash point of 252.4±27.8 °C . It has 13 H bond acceptors, 4 H bond donors, and 11 freely rotating bonds .Scientific Research Applications

Antiviral Properties Against RNA Viruses

Silvestrol has shown promise as an antiviral agent, particularly against RNA viruses. It has been highlighted for its potential in combating viruses such as coronaviruses and Ebolaviruses . The compound’s efficacy is attributed to its ability to inhibit the eukaryotic initiation factor 4A (eIF4A), which is crucial for the translation of RNA virus genomes .

Anti-Cancer Activity

The cytotoxic profile of Silvestrol has been assessed in various cancer cell lines. It exhibits selective toxicity towards cancer cells, making it a potential candidate for anti-cancer therapy. Its mechanism involves the inhibition of protein synthesis, which is vital for rapidly proliferating cancer cells .

Inhibition of Zika Virus Replication

Silvestrol has been studied for its effectiveness in inhibiting the replication of the Zika Virus (ZIKV). By targeting the cellular factor eIF4A, Silvestrol can prevent the spread of ZIKV, highlighting its potential as a therapeutic agent in the treatment of Zika virus infections .

Bioavailability and Cellular Uptake

Research has characterized the in vitro safety, bioavailability, and cellular uptake profile of Silvestrol. Despite its low membrane permeability, Silvestrol demonstrates good cellular uptake and high stability, particularly in cell lines with low expression levels of the P-glycoprotein efflux transporter .

Off-Target Effects and Safety Profile

Silvestrol has been evaluated for off-target effects and its safety profile. Studies have shown that it mediates no off-target effects via G-protein coupled receptor (GPCR) signaling pathways and has no mutagenic potential, with minor genotoxic effects at certain concentrations .

Potential as a Broad-Spectrum Antiviral Agent

Due to its high genetic barrier for resistance development, Silvestrol is considered a host-targeting agent with potential broad-spectrum antiviral activity. This makes it an attractive starting point for optimizing antiviral agents with therapeutic potential against various viral diseases .

Mechanism of Action

Target of Action: eIF4A Inhibition

Silvestrol acts as a potent and selective inhibitor of the RNA helicase enzyme eIF4A . This enzyme is a critical component of the eukaryotic initiation factor (eIF) 4F complex, which plays a key role in stimulating ribosome recruitment during translation initiation . By targeting eIF4A, silvestrol disrupts the translation process, affecting protein synthesis.

Mode of Action: Ribosome Recruitment Impairment

Silvestrol impairs the ribosome recruitment step of translation initiation by altering the composition of the eIF4F complex. Specifically, it interferes with the assembly of eIF4F, leading to reduced ribosome binding to mRNA. As a result, protein synthesis is disrupted, impacting cellular processes .

Biochemical Pathways: Anticancer Activity

Silvestrol exhibits significant anticancer activity. In human breast and prostate cancer xenograft models, it induces apoptosis (cell death), decreases proliferation, and inhibits angiogenesis (blood vessel formation). These effects contribute to its antitumor properties .

Result of Action: Preferential mRNA Inhibition

Silvestrol preferentially inhibits translation of malignancy-related mRNAs. It selectively targets weakly initiating mRNAs, impacting the expression of specific proteins involved in cancer progression .

Action Environment: Environmental Factors

The influence of environmental factors on silvestrol’s action, efficacy, and stability remains an area of study. Factors such as pH, temperature, and cellular context may affect its performance .

: Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol : Silvestrol - Wikipedia

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25-,26-,27-,29-,31-,32-,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKXFVCXBFGBCD-QKDMMWSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](O[C@H](CO1)[C@@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028120 | |

| Record name | Silvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

697235-38-4 | |

| Record name | (-)-Silvestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697235-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silvestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697235384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILVESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK3Y3KN5BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.